Titandioxid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

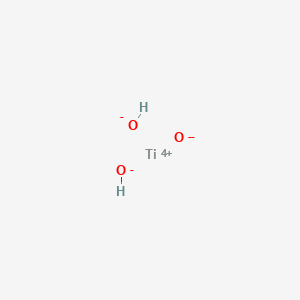

Titanium dihydroxide oxide, also known as titanium(IV) bis(ammonium lactato) dihydroxide, is a compound of titanium that has garnered significant interest due to its unique properties and versatile applications. This compound is often used as a precursor in the synthesis of titanium dioxide, which is widely utilized in various industrial and scientific fields.

Wissenschaftliche Forschungsanwendungen

Titanium dihydroxide oxide has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Titanium dihydroxide oxide, also known as oxygen(2-);titanium(4+);dihydroxide, is a compound that primarily targets various biochemical and physical processes. It is frequently used to synthesize TiO2 . In the biomimetic synthesis of TiO2, it can be mixed in aqueous solutions with no apparent hydrolysis or condensation reactions . Thus, proteins or other biomolecules can be used as a template in aqueous systems for the synthesis of TiO2 from this compound .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. There is evidence that this compound is in equilibrium with TiO2 . The principal structure of the complex has been suggested as [Ti4O4(lactate)8]8− . This equilibrium depends on the polarity of the solvent . In solutions of this compound at basic pH, condensation reactions are promoted to form a gel containing anatase nanoparticles . If the solutions are acidic, monodisperse anatase nanoparticles of approximately 5 nm were observed .

Biochemical Pathways

The compound affects various biochemical pathways. It is involved in the synthesis of TiO2, which has a wide range of applications in photocatalysis, the pharmaceutical industry, and food processing sectors . Its practical uses stem from its dual feature to act as both a semiconductor and light scatterer .

Pharmacokinetics

It is known that the compound’s properties and effects can be influenced by concentration, time, ph, and several ions .

Result of Action

The result of the compound’s action is the formation of TiO2, which has a wide range of industrial and commercial applications . The compound’s action can lead to the formation of anatase nanoparticles, which have significant applications in various industries .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s equilibrium with TiO2 depends on the polarity of the solvent . Also, the formation of anatase nanoparticles is promoted in basic pH solutions . Therefore, the compound’s action must be considered in the context of its environment.

Biochemische Analyse

Biochemical Properties

Titanium Dihydroxide Oxide is used as a precursor for the biomimetic synthesis of TiO2 . It can be mixed in aqueous solutions with no apparent hydrolysis or condensation reactions . This allows proteins or other biomolecules to be used as a template in aqueous systems for the synthesis of TiO2 from Titanium Dihydroxide Oxide .

Cellular Effects

Studies on Titanium Dioxide nanoparticles, which can be synthesized from Titanium Dihydroxide Oxide, have shown that they can accumulate in various organs such as the lungs, alimentary tract, liver, heart, spleen, kidneys, and cardiac muscle after inhalation or oral exposure . They can also disturb glucose and lipid homeostasis in mice and rats .

Molecular Mechanism

The molecular mechanism of Titanium Dihydroxide Oxide involves its hydrolysis to form Titanium Dioxide . This process is influenced by the concentration, time, pH, and several ions . The principal structure of the complex has been suggested as [Ti4O4(lactate)8]8− .

Temporal Effects in Laboratory Settings

In laboratory settings, Titanium Dihydroxide Oxide shows stability over time. It contains particles of 18.6 ± 7.3 nm in size, and if it is diluted with deionized water, the particles reach a size of 5.2 ± 1.7 nm . This suggests that intermolecular interactions form polymers of titanium lactate complexes reversibly, reaching equilibrium after 10 hours .

Dosage Effects in Animal Models

Studies on Titanium Dioxide nanoparticles have shown that they can produce adverse outcomes, such as genotoxic effects, that are associated with increased risk of cancer .

Metabolic Pathways

It is known that it hydrolyses to form Titanium Dioxide .

Transport and Distribution

It is known that it hydrolyses to form Titanium Dioxide , which can accumulate in various organs after inhalation or oral exposure .

Subcellular Localization

Studies on Titanium Dioxide nanoparticles, which can be synthesized from Titanium Dihydroxide Oxide, have shown that they can be located in the cytosol near the nucleus .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Titanium dihydroxide oxide can be synthesized through various methods, including sol-gel processes, hydrothermal synthesis, and electrospinning. One common method involves the reaction of titanium(IV) chloride with ammonium lactate in an aqueous solution, followed by hydrolysis to form titanium dihydroxide oxide . The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, titanium dihydroxide oxide is often produced using large-scale hydrothermal methods. This involves mixing titanium(IV) chloride with ammonium lactate and subjecting the mixture to high temperatures and pressures in an autoclave. The resulting product is then purified and dried to obtain high-purity titanium dihydroxide oxide .

Analyse Chemischer Reaktionen

Types of Reactions: Titanium dihydroxide oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to form titanium dioxide, a process that is often catalyzed by heat or light . Reduction reactions can convert it back to titanium(III) compounds under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used under controlled conditions to achieve reduction.

Major Products Formed:

Oxidation: Titanium dioxide (TiO2)

Reduction: Titanium(III) compounds

Substitution: Titanium phosphate or titanium sulfate complexes

Vergleich Mit ähnlichen Verbindungen

Titanium dioxide (TiO2): The most common and widely studied titanium compound, known for its photocatalytic properties and use in various applications.

Titanium(IV) chloride (TiCl4): A precursor to titanium dioxide and other titanium compounds, used in the production of titanium metal and as a catalyst.

Titanium(III) chloride (TiCl3): Used in organic synthesis and as a reducing agent.

Uniqueness: Titanium dihydroxide oxide is unique due to its ability to serve as a versatile precursor for the synthesis of various titanium-based materials. Its stability in aqueous solutions and compatibility with biomolecules make it particularly valuable for applications in biology and medicine .

Eigenschaften

CAS-Nummer |

12026-28-7 |

|---|---|

Molekularformel |

H2O3Ti |

Molekulargewicht |

97.881 g/mol |

IUPAC-Name |

dihydroxy(oxo)titanium |

InChI |

InChI=1S/2H2O.O.Ti/h2*1H2;;/q;;;+2/p-2 |

InChI-Schlüssel |

ZDNBCKZJXCUXCR-UHFFFAOYSA-L |

SMILES |

[OH-].[OH-].[O-2].[Ti+4] |

Kanonische SMILES |

O[Ti](=O)O |

Key on ui other cas no. |

12026-28-7 |

Piktogramme |

Corrosive; Irritant; Health Hazard |

Synonyme |

metatitanic acid titanium dihydroxide oxide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)

![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)

![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)

![2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid](/img/structure/B86414.png)